

# Application Notes and Protocols for Esterase Activity Assays Using S-Phenyl Thioacetate

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## Compound of Interest

Compound Name: *S*-Phenyl thioacetate

Cat. No.: B1202374

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These application notes provide a detailed protocol for the determination of esterase activity using **S-Phenyl thioacetate** as a chromogenic substrate. This method is suitable for a variety of research and drug development applications, including enzyme characterization, inhibitor screening, and pathway analysis.

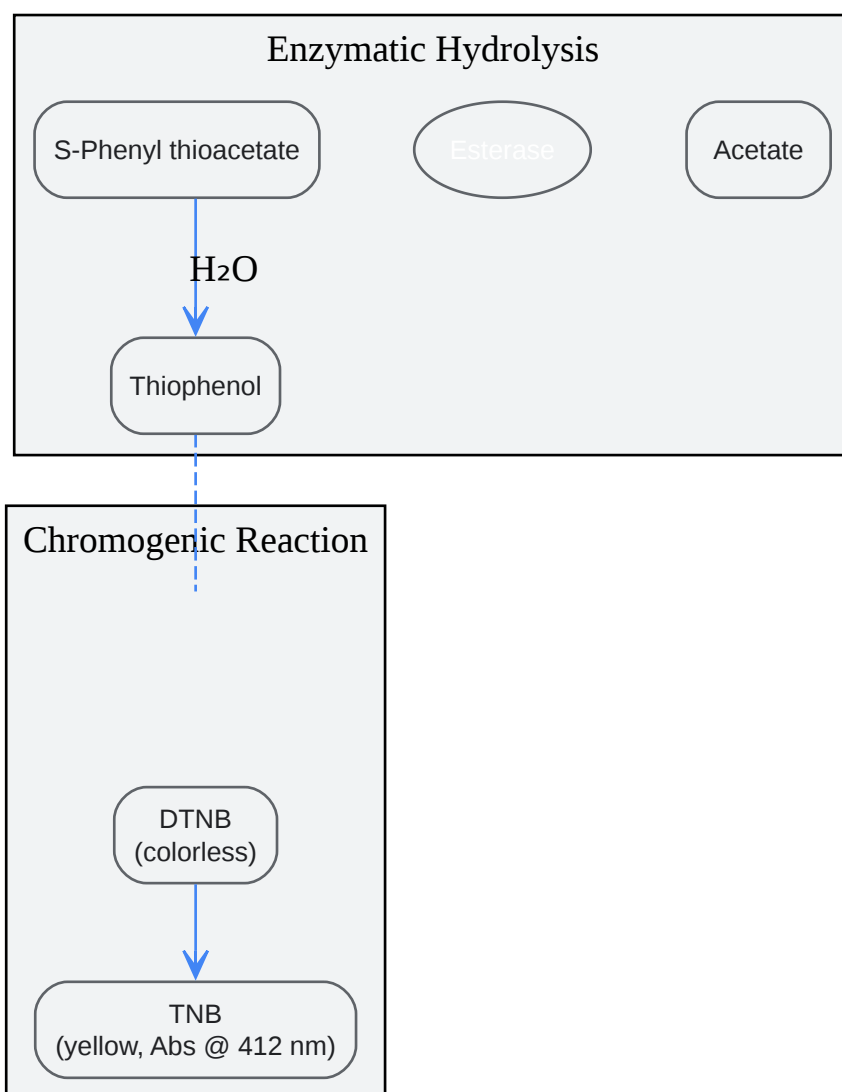
## Introduction

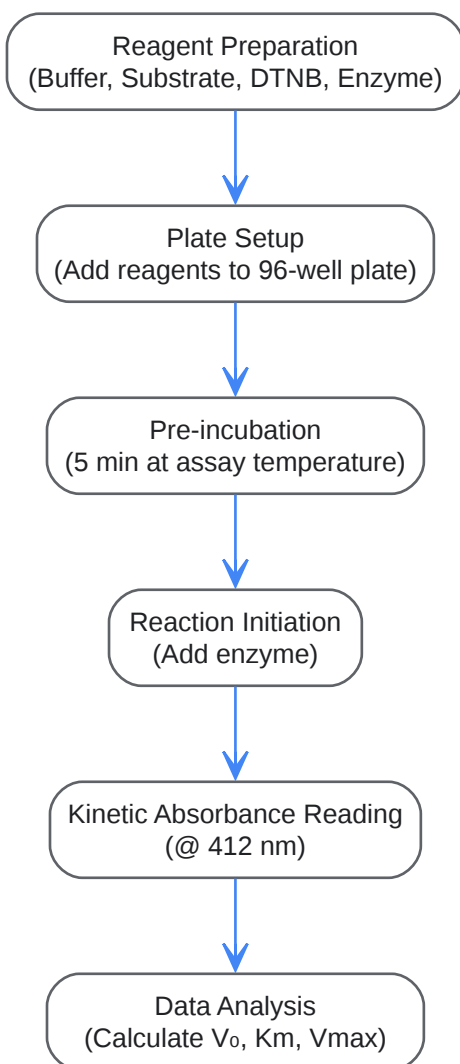
Esterases are a broad class of hydrolase enzymes that play crucial roles in various physiological and pathological processes, including neurotransmission, drug metabolism, and detoxification. The accurate measurement of esterase activity is therefore essential for understanding their function and for the development of novel therapeutics. **S-Phenyl thioacetate** is a versatile substrate for the continuous monitoring of esterase activity. The enzymatic hydrolysis of the thioester bond by an esterase releases thiophenol. This thiol product reacts with the chromogenic reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

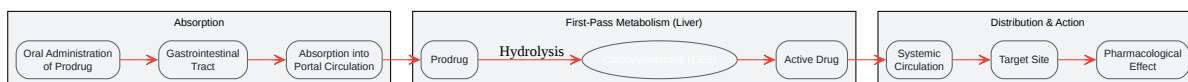
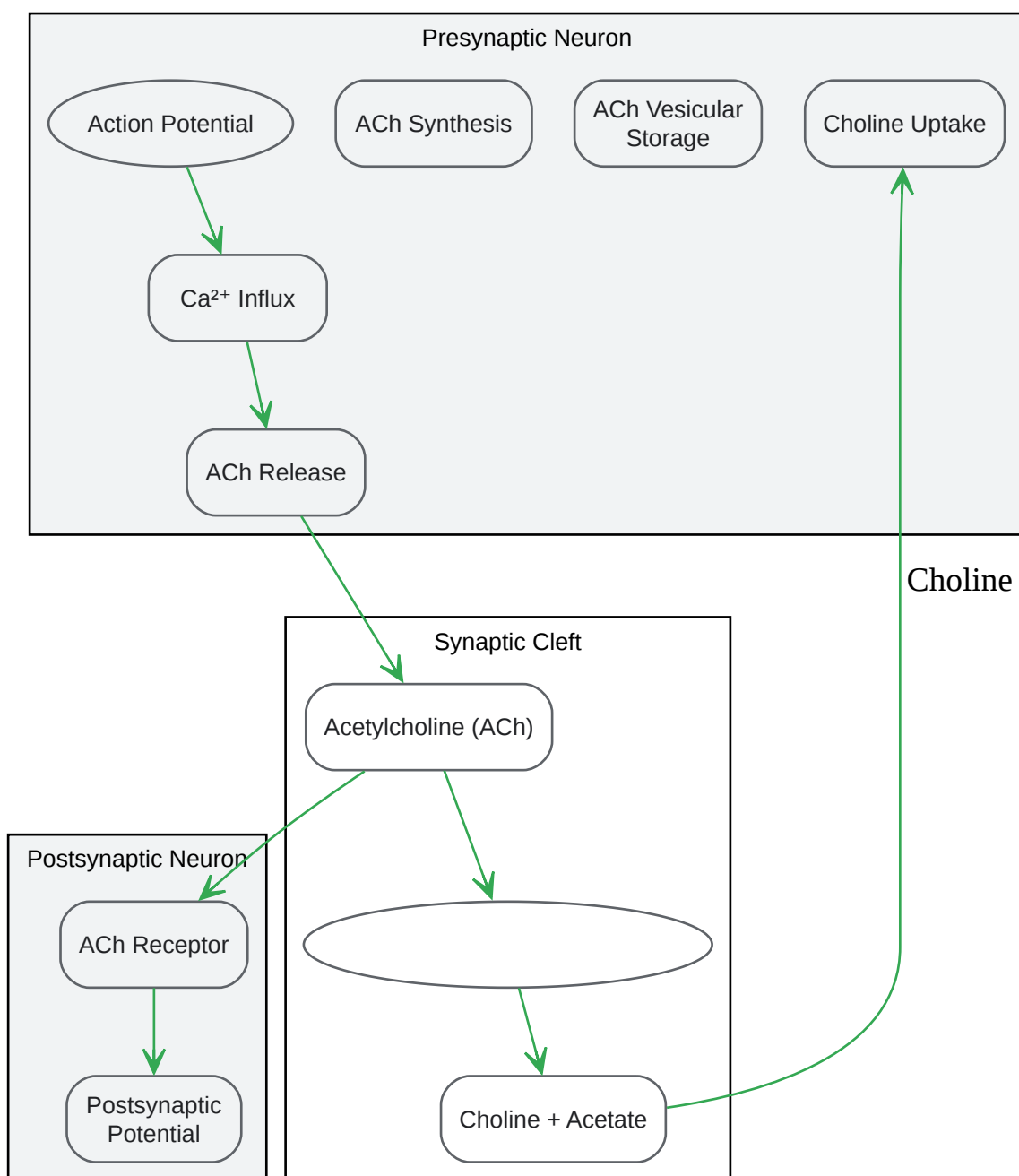
## Principle of the Assay

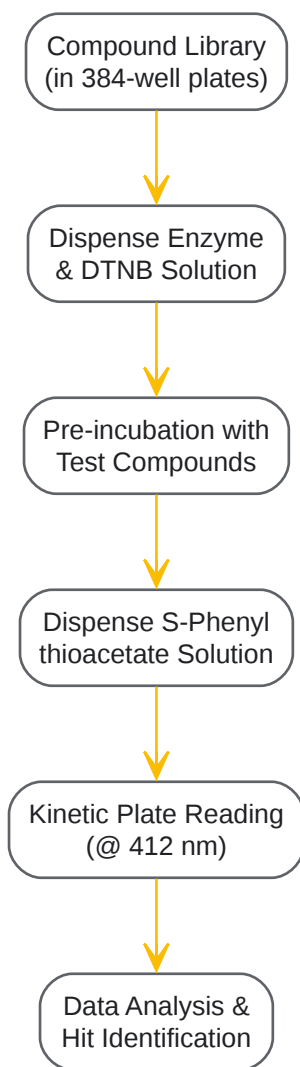
The esterase-catalyzed hydrolysis of **S-Phenyl thioacetate** yields thiophenol and acetate. The produced thiophenol then reacts with DTNB in a stoichiometric manner to generate the TNB

anion, which has a strong absorbance at 412 nm. The rate of TNB formation is directly proportional to the esterase activity.









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